molecular formula C22H23NO3 B7750472 (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate

(E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B7750472
M. Wt: 349.4 g/mol
InChI Key: UJLRANWQDHPSCS-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a tert-butylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the desired acrylate. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted acrylates with different functional groups.

Scientific Research Applications

(E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-hydroxyphenyl)acrylate
  • (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-chlorophenyl)acrylate
  • (E)-4-(tert-butyl)benzyl 2-cyano-3-(4-nitrophenyl)acrylate

Uniqueness

(E)-4-(tert-butyl)benzyl 2-cyano-3-(4-methoxyphenyl)acrylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-22(2,3)19-9-5-17(6-10-19)15-26-21(24)18(14-23)13-16-7-11-20(25-4)12-8-16/h5-13H,15H2,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRANWQDHPSCS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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